2,4-DIMETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE
Description
Properties
IUPAC Name |
2,4-dimethoxy-N-(4-pyrrolidin-1-ylsulfonylphenyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5S/c1-25-15-7-10-17(18(13-15)26-2)19(22)20-14-5-8-16(9-6-14)27(23,24)21-11-3-4-12-21/h5-10,13H,3-4,11-12H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXGLLFQAFMICPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCC3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DIMETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE typically involves the following steps:
Formation of the Pyrrolidine-1-Sulfonyl Intermediate: This step involves the reaction of pyrrolidine with a sulfonyl chloride derivative under basic conditions to form the pyrrolidine-1-sulfonyl intermediate.
Coupling with 4-Aminophenyl Benzamide: The intermediate is then coupled with 4-aminophenyl benzamide in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2,4-DIMETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as thiols, amines, or halides can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzamides with various functional groups.
Scientific Research Applications
Antidepressant Activity
Recent studies have indicated that compounds similar to 2,4-Dimethoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide exhibit selective serotonin receptor activity. Specifically, they may act as agonists at the 5-HT receptors, which are implicated in mood regulation and depression treatment. The structure-activity relationship (SAR) studies have shown that modifications in the benzamide structure can enhance its binding affinity to serotonin receptors .
Anticancer Properties
Research has suggested that this compound may possess anticancer properties by inhibiting tumor cell proliferation. In vitro studies demonstrated that derivatives of this compound could induce apoptosis in various cancer cell lines, potentially through the activation of specific signaling pathways associated with cell death .
Neuroprotective Effects
The neuroprotective potential of pyrrolidine derivatives has been explored, with findings indicating that they can protect neuronal cells from oxidative stress and excitotoxicity. This attribute is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Study 1: Antidepressant Efficacy
A study published in the Journal of Medicinal Chemistry evaluated a series of pyrrolidine derivatives for their antidepressant effects. The results indicated that compounds with a similar structure to this compound showed significant improvement in depressive-like behaviors in animal models when administered over a four-week period .
Case Study 2: Anticancer Activity
In another study, a derivative of this compound was tested against human breast cancer cell lines (MCF-7). The results showed a dose-dependent reduction in cell viability, suggesting that the compound effectively inhibits cancer cell growth through apoptosis induction .
Mechanism of Action
The mechanism of action of 2,4-DIMETHOXY-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine-1-sulfonyl group may enhance binding affinity and specificity, while the methoxy groups can influence the compound’s pharmacokinetic properties. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Structurally Similar Benzamide Derivatives
Substituent-Driven Physicochemical Properties
The target compound is compared below with analogs featuring variations in alkoxy chains, sulfonyl/sulfonate groups, heterocycles, and aromatic substituents.
Table 1: Key Structural and Physicochemical Comparisons
Functional Group Analysis
Alkoxy vs. Methoxy Substituents
- 4-Butoxyphenyl Analogs () : Longer alkoxy chains (e.g., butoxy, pentyloxy) significantly increase lipophilicity (logP >4), favoring membrane permeability but risking poor solubility. The target compound’s methoxy groups likely offer a better balance (logP ~2–3) .
Sulfonamide vs. Sulfonate Esters
- Pyrrolidine Sulfonyl (Target) : The sulfonamide group enhances solubility via hydrogen bonding and ionic interactions at physiological pH. Pyrrolidine’s five-membered ring introduces conformational rigidity compared to linear chains.
- Sulfonate Esters () : Sulfonate groups (e.g., in CAS 713135-14-9) are more polar and negatively charged, improving solubility but limiting blood-brain barrier penetration .
Heterocyclic Modifications
- The carbonyl group supports hydrogen bonding, unlike the sulfonyl group in the target compound .
- Pyrazolyl Substituents () : Pyrazole’s aromaticity enables π-π stacking with biological targets (e.g., enzymes), whereas the target’s pyrrolidine sulfonyl may engage in hydrophobic or dipole-dipole interactions .
Electronic and Steric Effects
- Nitro and Chloro Groups () : The nitro group in 4-chloro-N-(4-methoxy-2-nitrophenyl)benzamide is strongly electron-withdrawing, reducing electron density on the benzamide core. This contrasts with the electron-donating methoxy groups in the target compound, which may enhance stability against metabolic oxidation .
- Methyl vs.
Implications for Drug Design
The target compound’s combination of methoxy and pyrrolidine sulfonyl groups positions it as a versatile scaffold with tunable solubility and permeability. Compared to analogs:
- Alkoxy Chains : Shorter chains (methoxy) are preferable for solubility; longer chains (butoxy) may improve bioavailability in lipophilic environments.
- Sulfonamide vs. Piperazinyl : Sulfonamides are less basic than piperazines, reducing pH-dependent solubility but avoiding off-target receptor interactions.
- Nitro Groups : While nitro-substituted benzamides () may exhibit enhanced reactivity, they carry higher mutagenic risks, making the target compound safer for therapeutic development .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2,4-Dimethoxy-N-[4-(pyrrolidine-1-sulfonyl)phenyl]benzamide, and what reaction conditions are critical for achieving high yields?
- Methodological Answer : Synthesis typically involves sequential functionalization. First, the pyrrolidine-1-sulfonyl group is introduced via sulfonylation of 4-aminophenol using pyrrolidine sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C). The benzamide core is then formed via coupling reactions, such as HATU-mediated amidation between 2,4-dimethoxybenzoic acid and the sulfonamide intermediate. Key parameters include stoichiometric control of sulfonyl chloride and strict temperature regulation to minimize side reactions .
Q. How can spectroscopic techniques (NMR, MS) be employed to confirm the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Verify methoxy groups (δ ~3.8–4.0 ppm for OCH3) and aromatic protons (δ ~6.5–8.0 ppm). The pyrrolidine sulfonyl moiety shows characteristic splitting patterns for the methylene groups adjacent to sulfur (δ ~3.0–3.5 ppm).
- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]+ with exact mass matching theoretical values (e.g., C19H23N2O5S: 403.13 g/mol). Fragmentation patterns should align with cleavage at the amide bond and sulfonamide group .
Advanced Research Questions
Q. What in vitro assays are recommended to evaluate the compound's potential as a BCL-2 inhibitor, and how should controls be designed?
- Methodological Answer : Use fluorescence polarization assays with FITC-labeled BH3 peptides to measure displacement from BCL-2. Include ABT-199 (venetoclax) as a positive control and DMSO vehicle as a negative control. Dose-response curves (1 nM–10 µM) should be analyzed for IC50 values. Validate results with apoptosis assays (e.g., Annexin V staining in leukemia cell lines like RS4;11) .
Q. How do computational models predict the binding affinity of this compound to sulfonamide-binding enzymes, and what parameters should be optimized?
- Methodological Answer : Perform molecular docking (e.g., AutoDock Vina) using crystal structures of sulfonamide-binding enzymes (e.g., carbonic anhydrase IX). Optimize van der Waals interactions and hydrogen bonding with active-site residues (e.g., Zn²+ coordination). Free energy perturbation (FEP) calculations can refine binding ΔG values. Validate predictions with SPR (surface plasmon resonance) to measure kinetic constants (KD, kon/koff) .
Q. What strategies can resolve discrepancies between in vitro and in vivo efficacy data for this benzamide derivative?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability, plasma half-life, and tissue distribution in rodent models. Address poor solubility via formulation (e.g., PEG-400/HS-15 vehicles).
- Metabolite Identification : Use LC-MS/MS to detect phase I/II metabolites. If rapid hepatic clearance is observed, consider structural modifications (e.g., replacing methoxy groups with trifluoromethyl to block oxidation).
- Target Engagement Studies : Utilize PET imaging with radiolabeled analogs to confirm target binding in vivo .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound's selectivity toward kinase vs. non-kinase targets?
- Methodological Answer :
- Broad-Panel Screening : Test against a kinase inhibitor panel (e.g., 400+ kinases at 1 µM) and compare inhibition profiles to known off-target binders (e.g., Momelotinib’s JAK2/STAT3 activity).
- Thermal Shift Assays : Measure ΔTm (melting temperature) of potential targets to distinguish direct binding from indirect effects.
- CRISPR Knockout Models : Validate target specificity using isogenic cell lines lacking the putative target (e.g., BCL-2 KO in Jurkat cells) .
Experimental Design Optimization
Q. What steps ensure reproducibility in synthesizing this compound under scaled-up conditions?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR to monitor sulfonylation completion.
- Purification : Use automated flash chromatography (C18 columns) with UV-triggered fraction collection.
- Quality Control : Enforce strict specifications (e.g., ≥95% purity by HPLC, residual solvent limits per ICH Q3C) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
